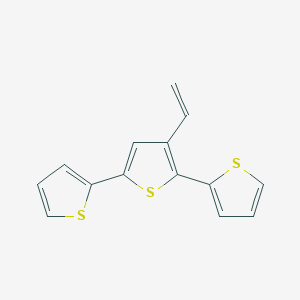
3-ethenyl-2,5-dithiophen-2-ylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethenyl-2,5-dithiophen-2-ylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in organic electronics due to their high resonance energy, electrophilic reactivity, and high π-electron density
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenyl-2,5-dithiophen-2-ylthiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 3,3′-dicarboxylate-2,2′-bithiophene in refluxing acetic anhydride solution to yield the desired product . The reaction conditions often require careful control of temperature and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-ethenyl-2,5-dithiophen-2-ylthiophene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reducing agents like lithium aluminum hydride to remove oxygen or introduce hydrogen atoms.
Substitution: Substitution reactions can occur at the thiophene ring, where halogens or other substituents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions, often requiring catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more.
Applications De Recherche Scientifique
3-ethenyl-2,5-dithiophen-2-ylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Mécanisme D'action
The mechanism of action of 3-ethenyl-2,5-dithiophen-2-ylthiophene involves its interaction with specific molecular targets and pathways. Its high π-electron density and planar structure allow it to participate in π-π stacking interactions and other non-covalent interactions with biomolecules and materials. These interactions can modulate the electronic properties of the compound and influence its behavior in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Known for its high charge mobility and extended π-conjugation.
3-ethynyl-2,5-dithiophen-2-ylthiophene: Similar structure but with an ethynyl group instead of an ethenyl group.
Uniqueness
3-ethenyl-2,5-dithiophen-2-ylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity
Propriétés
Numéro CAS |
184650-46-2 |
|---|---|
Formule moléculaire |
C14H10S3 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
3-ethenyl-2,5-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C14H10S3/c1-2-10-9-13(11-5-3-7-15-11)17-14(10)12-6-4-8-16-12/h2-9H,1H2 |
Clé InChI |
WXWWYPKLWTUSTF-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(SC(=C1)C2=CC=CS2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















